molecular formula C10H17ClN4O2 B12351640 8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione

8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione

Cat. No.: B12351640
M. Wt: 260.72 g/mol
InChI Key: YRHGVTFSOQLTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of a chlorine atom at the 8th position and a pentyl group at the 3rd position, along with a tetrahydro structure at positions 5, 7, 8, and 9.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-chloroxanthine and pentyl bromide.

    Alkylation Reaction: The 8-chloroxanthine undergoes an alkylation reaction with pentyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the pentyl group at the 3rd position.

    Hydrogenation: The resulting compound is then subjected to hydrogenation to reduce the double bonds and achieve the tetrahydro structure at positions 5, 7, 8, and 9.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can further modify the tetrahydro structure or reduce other functional groups.

    Substitution: The chlorine atom at the 8th position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines.

Scientific Research Applications

8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    8-chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione: This compound is similar in structure but has a methyl group instead of a pentyl group.

    8-chlorotheophylline: Another related compound with a similar purine structure but different substituents.

Uniqueness

The uniqueness of 8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione lies in its specific substituents and tetrahydro structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H17ClN4O2

Molecular Weight

260.72 g/mol

IUPAC Name

8-chloro-3-pentyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione

InChI

InChI=1S/C10H17ClN4O2/c1-2-3-4-5-15-7-6(12-9(11)13-7)8(16)14-10(15)17/h6-7,9,12-13H,2-5H2,1H3,(H,14,16,17)

InChI Key

YRHGVTFSOQLTGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2C(C(=O)NC1=O)NC(N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.